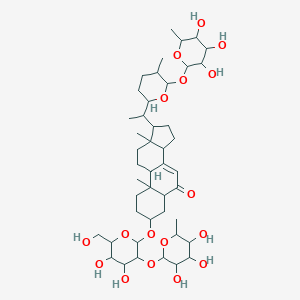
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, also known as MMEA, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its potential applications in various fields of study, including neuroscience and pharmacology. In
作用机制
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it blocks the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to increase locomotor activity, induce hyperthermia, and cause stereotypic behaviors. These effects are believed to be due to an increase in dopamine levels in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's potential toxicity and the need for careful handling make it a challenging compound to work with.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. One area of study is its potential use as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Another area of study is the development of safer and more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. Additionally, further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, or 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, is a chemical compound that has gained attention for its potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its potential toxicity and the need for careful handling make it a challenging compound to work with. Further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
合成方法
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This compound is then reacted with morpholine and ethylenediamine to produce 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide requires careful handling as it involves the use of hazardous chemicals and requires precise temperature control.
科学研究应用
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of study is the neuroscience field, where 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have an affinity for the dopamine transporter. This transporter is responsible for the reuptake of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's affinity for the dopamine transporter makes it a potential tool for studying the dopamine system and its role in addiction and other neurological disorders.
属性
产品名称 |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-4-2-13(3-5-14)12-15(18)16-6-7-17-8-10-20-11-9-17/h2-5H,6-12H2,1H3,(H,16,18) |
InChI 键 |
OXDKSCXAFCESTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2 |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2 |
溶解度 |
41.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)
